molecular formula C13H18N2O2 B2358723 1-(3-Methoxybenzoyl)-1,4-diazepane CAS No. 926218-37-3

1-(3-Methoxybenzoyl)-1,4-diazepane

Cat. No.: B2358723
CAS No.: 926218-37-3
M. Wt: 234.299
InChI Key: MAHXDCGMPNUTIR-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of the 3-methoxybenzoyl group adds unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzoyl)-1,4-diazepane typically involves the acylation of 1,4-diazepane with 3-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

1,4-diazepane+3-methoxybenzoyl chlorideThis compound+HCl\text{1,4-diazepane} + \text{3-methoxybenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 1,4-diazepane+3-methoxybenzoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzoyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-hydroxybenzoyl derivatives.

    Reduction: Formation of 1-(3-methoxyphenyl)-1,4-diazepane.

    Substitution: Formation of various substituted benzoyl diazepanes depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxybenzoyl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

  • 3-Methoxybenzamide
  • 3-Methoxybenzoyl chloride
  • 1,4-Diazepane derivatives

Comparison: 1-(3-Methoxybenzoyl)-1,4-diazepane is unique due to the presence of both the diazepane ring and the 3-methoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to its individual components or other similar compounds .

Properties

IUPAC Name

1,4-diazepan-1-yl-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-5-2-4-11(10-12)13(16)15-8-3-6-14-7-9-15/h2,4-5,10,14H,3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHXDCGMPNUTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926218-37-3
Record name 1-(3-methoxybenzoyl)-1,4-diazepane
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